phosphanium bromide CAS No. 36240-90-1](/img/structure/B14681996.png)
[Bis(4-methylphenyl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl)methylphosphanium bromide is an organic compound with the chemical formula C19H18BrP. It is a solid, white crystalline substance that is soluble in water and various organic solvents. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a methylating agent such as methyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of Bis(4-methylphenyl)methylphosphanium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Bis(4-methylphenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to form alkenes.
Biology: The compound is used to deliver molecules to specific cell components due to its lipophilic nature.
Industry: It is used in the synthesis of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it forms a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the reaction of the ylide with aldehydes or ketones .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the bis(4-methylphenyl)methyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the bis(4-methylphenyl)methyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of the bis(4-methylphenyl)methyl group.
Uniqueness
The uniqueness of Bis(4-methylphenyl)methylphosphanium bromide lies in its specific structure, which imparts distinct reactivity and solubility properties. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, providing high yields of alkenes with specific stereochemistry .
Properties
CAS No. |
36240-90-1 |
|---|---|
Molecular Formula |
C33H30BrP |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
bis(4-methylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30P.BrH/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32;/h3-25,33H,1-2H3;1H/q+1;/p-1 |
InChI Key |
FAWSVAUHDKTQFI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


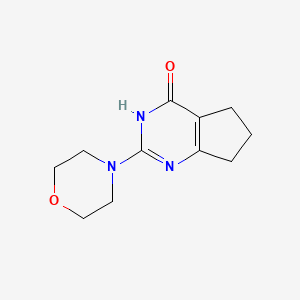
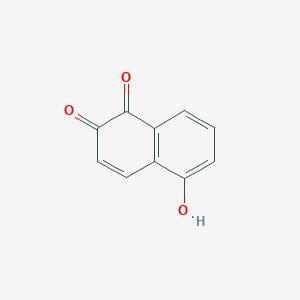
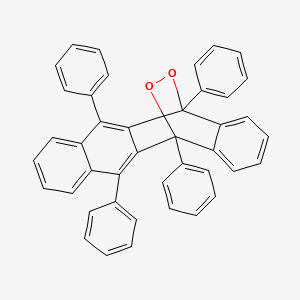
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
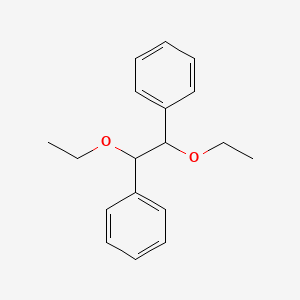
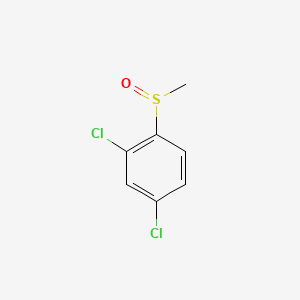
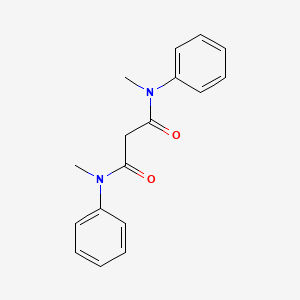

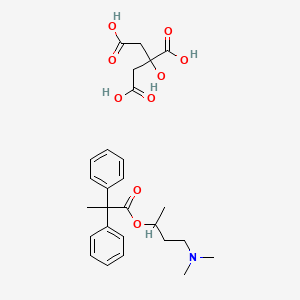
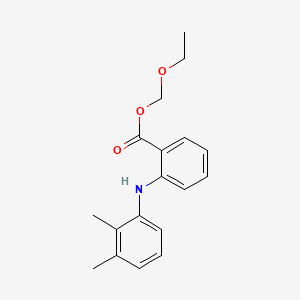

![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)

